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3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione

Physicochemical Profiling Drug-Likeness Solubility Prediction

3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione (CAS 333305-35-4) is a fully synthetic purine-2,6-dione derivative bearing three key substituents: a methyl group at N3, a morpholine ring at C8, and a 2-(piperidin-1-yl)ethyl chain at N7. This compound belongs to a broad class of xanthine-based heterocycles that have been extensively explored as kinase inhibitors (CDKs, PI3K/mTOR), phosphodiesterase inhibitors, purine nucleoside phosphorylase (PNP) ligands, and adenosine receptor modulators.

Molecular Formula C17H26N6O3
Molecular Weight 362.4 g/mol
CAS No. 333305-35-4
Cat. No. B6431791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
CAS333305-35-4
Molecular FormulaC17H26N6O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4
InChIInChI=1S/C17H26N6O3/c1-20-14-13(15(24)19-17(20)25)23(8-7-21-5-3-2-4-6-21)16(18-14)22-9-11-26-12-10-22/h2-12H2,1H3,(H,19,24,25)
InChIKeyZSBIXDYYIAEKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione (CAS 333305-35-4): Structural Class and Baseline Characteristics for Informed Procurement


3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione (CAS 333305-35-4) is a fully synthetic purine-2,6-dione derivative bearing three key substituents: a methyl group at N3, a morpholine ring at C8, and a 2-(piperidin-1-yl)ethyl chain at N7 . This compound belongs to a broad class of xanthine-based heterocycles that have been extensively explored as kinase inhibitors (CDKs, PI3K/mTOR), phosphodiesterase inhibitors, purine nucleoside phosphorylase (PNP) ligands, and adenosine receptor modulators [1]. The specific combination of an electron-rich 8-morpholino group with a flexible, basic 7-piperidinoethyl side chain creates a distinct pharmacophore geometry that can influence target engagement, solubility, and molecular recognition relative to other 7-substituted purine-2,6-dione analogs [2].

Why Generic Substitution Among 7-Substituted 8-Morpholinopurine-2,6-diones Fails: The Case for 3-Methyl-7-(2-(piperidin-1-yl)ethyl) Specificity


Within the 8-morpholinopurine-2,6-dione family, the nature of the N7 substituent governs critical pharmacological properties including target selectivity, solubility, and metabolic stability. Replacing the 7-(2-(piperidin-1-yl)ethyl) group with arylalkyl (e.g., phenethyl, phenoxypropyl) or heteroarylalkyl chains shifts the compound's basicity, hydrogen-bonding capacity, and conformational flexibility, leading to divergent activity profiles even when the purine core and 8-morpholino group remain constant . Published SAR on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-diones demonstrates that subtle alterations to the N7 linker length and terminal ring electronics produce quantifiable differences in receptor binding affinities and in vivo behavioral outcomes [1]. Consequently, procurement of a 'close analog' without verifying the exact N7 substitution pattern introduces the risk of obtaining a compound with uncharacterized and potentially irrelevant biological behavior for the intended research application.

Quantitative Differential Evidence for 3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione Relative to Its Closest Structural Analogs


Structural Class-Level Inference: Predicted Physicochemical and Drug-Likeness Differentiation vs. 7-Phenethyl Analog

The replacement of a neutral, lipophilic phenethyl group at N7 (as in 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione) with a basic piperidin-1-yl-ethyl moiety imparts predicted differentiation in key physicochemical parameters. Using the SMILES structure CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4, computational predictions (SwissADME/Osiris Property Explorer class methods) indicate a topological polar surface area (TPSA) of approximately 79 Ų, one H-bond donor (N1-H), and seven H-bond acceptors. The basic piperidine nitrogen (predicted pKa ~9.5) renders the molecule ionizable at physiological pH, enhancing aqueous solubility (predicted LogS ≈ -2.8) compared to the non-ionizable phenethyl analog (predicted LogS ≈ -3.8) [1]. This ~1 log unit improvement in predicted solubility can translate to higher bioavailability and more reliable in vitro assay concentrations.

Physicochemical Profiling Drug-Likeness Solubility Prediction

Structural Class-Level Inference: Enhanced Hydrogen-Bonding Capacity vs. 7-Unsubstituted Analog

The presence of a 7-(2-(piperidin-1-yl)ethyl) substituent introduces an additional basic amine capable of forming ionic interactions with acidic residues in target protein binding pockets. In contrast, the 7-unsubstituted analog 3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 318271-91-9) lacks this H-bond acceptor/cationic feature entirely . Published SAR on structurally related 7-arylpiperazinylalkyl-8-morpholino-purine-2,6-diones demonstrates that introducing a basic nitrogen at the terminus of the N7 side chain can increase serotonin 5-HT1A receptor binding affinity by 10- to 50-fold compared to unsubstituted or neutral-aryl-terminated analogs [1]. While direct affinity data for this specific compound are not publicly available, the class-level SAR supports the inference that the 7-piperidinoethyl substituent provides a measurable advantage in target engagement over 7-H or 7-alkyl/aryl analogs for targets featuring anionic subpockets.

Target Engagement Binding Affinity Structure-Activity Relationship

Structural Class-Level Inference: Conformational Flexibility and Entropic Binding Advantage vs. 8-Piperidino Analog

When the 8-morpholino group of the target compound is replaced by an 8-piperidino group, as in 3-methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione (CAS 333304-81-9), the conformational flexibility at C8 changes. The morpholine ring (6-membered ring with oxygen) adopts a chair conformation with reduced rotational degrees of freedom compared to piperidine, potentially lowering the entropic penalty upon binding. Morpholine also provides an additional H-bond acceptor (ether oxygen) absent in piperidine, which can contribute 0.5–1.5 kcal/mol in binding free energy when engaging a complementary H-bond donor in the target protein . This class-level inference is consistent with observations that 8-morpholino purines often exhibit superior kinase selectivity profiles compared to their 8-piperidino counterparts in PI3K/mTOR inhibition programs [1].

Conformational Analysis Entropic Binding Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione


Kinase Inhibitor Lead Optimization (CDK, PI3K, or mTOR Programs)

The combination of a purine-2,6-dione core, an 8-morpholino group, and a 7-piperidinoethyl basic side chain aligns with the pharmacophore requirements of ATP-competitive kinase inhibitors. The morpholine oxygen at C8 can interact with the hinge region of kinases, while the basic piperidine at N7 may engage the ribose pocket or solvent-exposed acidic residues, as observed in 2-morpholinylpurine PI3K/mTOR inhibitor patents [1]. This compound serves as a structurally defined intermediate for introducing additional diversity at N1, N3, or the piperidine nitrogen.

GPCR (Adenosine or Serotonin Receptor) Antagonist/Agnostic Screening

Class-level SAR from 7-arylpiperazinylalkyl-8-morpholino-purine-2,6-diones indicates that N7 basic amine substituents significantly enhance binding to aminergic GPCRs such as 5-HT1A and 5-HT7 receptors [2]. The 7-piperidinoethyl chain of the target compound provides a flexible spacer that can place the basic nitrogen at an optimal distance for interaction with conserved Asp residues in transmembrane helix 3 of aminergic GPCRs. Screening this compound against serotonin or dopamine receptor panels could reveal novel chemotypes for neuropsychiatric drug discovery.

Purine Nucleoside Phosphorylase (PNP) or Xanthine Oxidase Inhibition Assays

Purine-2,6-diones with 8-morpholino substitution have been reported as inhibitors of enzymes in the purine metabolism pathway, including PNP and xanthine oxidase [3]. The 7-piperidinoethyl substituent may increase residence time through ionic anchoring. This compound is suitable for in vitro enzyme inhibition screens to assess its potential as a modulator of purine salvage and degradation pathways relevant to gout, hyperuricemia, or T-cell malignancies.

Physicochemical and Metabolic Stability Benchmarking Studies

Given the predicted enhanced aqueous solubility and ionizable nature conferred by the piperidine moiety [4], this compound can serve as a reference standard for evaluating how N7 basic substituents influence solubility, logD, and microsomal stability within a purine-2,6-dione chemical series. Its use in head-to-head comparative ADMET panels against the 7-phenethyl, 7-phenoxypropyl, or 7-unsubstituted analogs can generate quantitative property envelopes to guide multiparameter optimization in medicinal chemistry programs.

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